molecular formula C16H17FN2O2S2 B2710814 N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 941925-10-6

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No. B2710814
M. Wt: 352.44
InChI Key: PNQHROWWZHNIDC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as AMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. AMTB is a selective inhibitor of a specific type of ion channel, known as the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is involved in a variety of physiological processes, including pain sensation, thermoregulation, and taste perception.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with similar thiazole and fluorophenyl components demonstrates a wide range of synthetic strategies and chemical reactivities. For example, the synthesis of novel thiadiazole and thiourea derivatives incorporating a thiazole moiety has shown significant potential as anticancer agents, indicating the versatility of thiazole compounds in medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, the development of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment and their subsequent cyclization to produce substituted 2-aminothiazol-4(5H)-ones underlines the chemical reactivity and potential for generating biologically active compounds (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Medicinal Chemistry Applications

Compounds with structural elements similar to N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide are explored for their potential in medicinal chemistry, particularly as anticancer agents. The investigation into benzothiazole acylhydrazones, for instance, showcases the ongoing interest in utilizing thiazole derivatives for their antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018). Moreover, studies on aminothiazoles and related derivatives highlight their potential as anti-inflammatory agents, further illustrating the diverse therapeutic applications of such chemical frameworks (Thabet, Helal, Salem, & Abdelaal, 2011).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S2/c1-10-15(11(2)20)23-16(18-10)19-14(21)4-3-9-22-13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQHROWWZHNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCSC2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

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